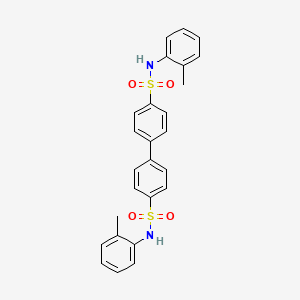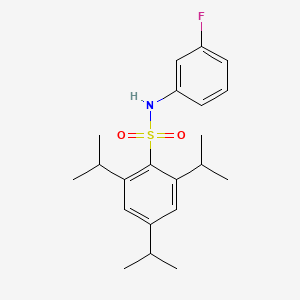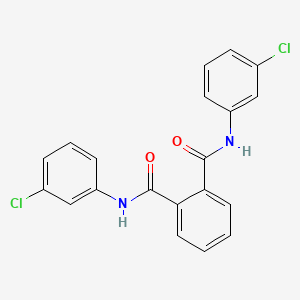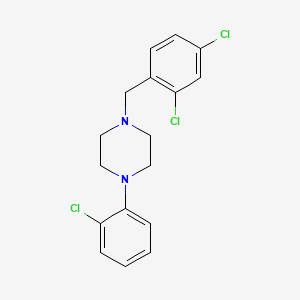![molecular formula C15H16BrClN2S B3440921 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440921.png)
1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine
Übersicht
Beschreibung
1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine, also known as BRL 15572, is a compound that has been extensively researched for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and cognition, and is a target for the treatment of various neurological disorders. By blocking the 5-HT2C receptor, this compound 15572 may modulate the activity of other neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 15572 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase levels of dopamine and serotonin in the prefrontal cortex, as well as increase levels of acetylcholine in the hippocampus. Additionally, this compound 15572 has been shown to increase neurogenesis in the hippocampus, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572 in lab experiments is that it has been extensively studied and has a well-defined mechanism of action. Additionally, it has been shown to have therapeutic effects in animal models of various neurological disorders, making it a promising candidate for further research. However, one limitation of using this compound 15572 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to determine the safety and efficacy of this compound 15572 in humans, which could pave the way for clinical trials. Finally, there is a need for more research on the mechanism of action of this compound 15572, as this could lead to the development of more targeted and effective treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572 has been studied extensively for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in a rat model of schizophrenia. Additionally, this compound 15572 has been found to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2S/c16-15-6-5-12(20-15)11-18-7-9-19(10-8-18)14-4-2-1-3-13(14)17/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBONCDIVBCARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3440845.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)

![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)
![{[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B3440877.png)



![1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)

